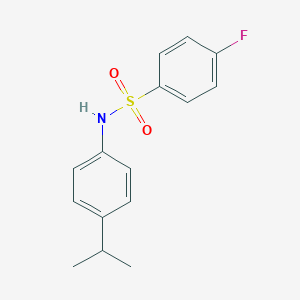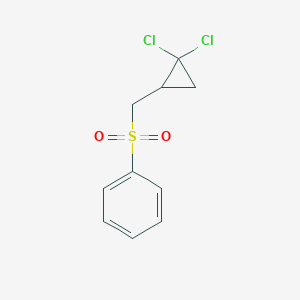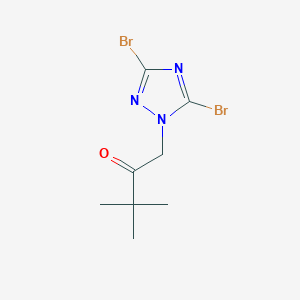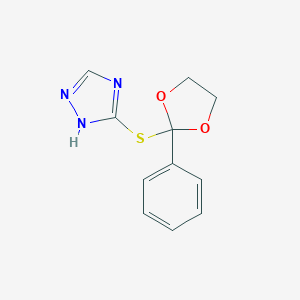![molecular formula C11H18N2O5 B358913 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 677741-91-2](/img/structure/B358913.png)
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C11H18N2O5 . It is also known by other names such as 1-Piperazinebutanoic acid, 4- (ethoxycarbonyl)-γ-oxo- . The compound has an average mass of 258.271 Da and a monoisotopic mass of 258.121582 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a butanoic acid group with an ethoxycarbonyl group . The piperazine ring adopts chair conformations with the N atoms out of plane .Physical And Chemical Properties Analysis
The compound has a predicted log octanol-water partition coefficient (Log Kow) of -0.34 . The boiling point is estimated to be 403.74°C, and the melting point is estimated to be 166.70°C . The vapor pressure at 25°C is estimated to be 2.34E-007 mm Hg .Aplicaciones Científicas De Investigación
Crystal Structure Analysis : This compound, specifically in the form of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed for its crystal structure. The study detailed the conformation of the molecules within the crystal, observing the chair conformation of the piperazine ring and the dihedral angles formed with the benzene ring (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activities : Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies have explored the antibacterial and antifungal activities of various derivatives, showing some promising results (Srinivasan et al., 2010).
Synthesis and Cyclization Research : Research on this compound includes its synthesis and the study of its behavior in chemical reactions, such as cyclization under certain conditions. These studies contribute to the broader understanding of organic chemistry and reaction mechanisms (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Anti-Cancer Research : Derivatives of this compound, particularly diazeniumdiolate derivatives, have been investigated for their potential in cancer treatment. Studies have looked into their mechanisms and applications in various cancer types, focusing on their selective toxicity to tumor cells (Keefer, 2010).
Antioxidant Properties : Research has been conducted on derivatives of this compound to evaluate their antioxidant properties. Such studies are crucial in understanding the potential therapeutic applications of these compounds in oxidative stress-related conditions (Stanchev et al., 2009).
Hemostatic Activity Studies : Some derivatives have been synthesized and tested for their effects on the blood coagulation system. These studies are significant for developing new therapeutics with hemostatic properties (Pulina et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid, also known as JS-K, is the enzyme Glutathione S-transferases (GST) . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
JS-K generates nitric oxide (NO) when metabolized by GST . Nitric oxide is a gaseous signaling molecule that plays a key role in many physiological and pathological processes. It can interact with its targets, leading to various changes in cellular functions.
Biochemical Pathways
The biochemical pathway primarily affected by JS-K involves the generation of nitric oxide. This process ensures the optimal activity of JS-K . The nitric oxide generated can then participate in various downstream effects, including the regulation of apoptosis and cell proliferation.
Pharmacokinetics
It is known that js-k is soluble in dmso , which could potentially impact its bioavailability
Result of Action
JS-K has demonstrated tumor growth inhibition action in human prostate cancer and leukemia . This is likely due to the generation of nitric oxide and its subsequent effects on cellular processes such as apoptosis and cell proliferation.
Action Environment
The action, efficacy, and stability of JS-K can be influenced by various environmental factors. For instance, the pH of the environment can affect drug accumulation Additionally, the presence of other compounds, such as those found in biological systems, could potentially interact with JS-K and alter its effects
Análisis Bioquímico
Biochemical Properties
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a reactant in the synthesis of β-alanine ethyl ester double prodrugs, which exhibit antiaggregative activity under oral administration . The interactions of this compound with enzymes such as glutathione S-transferases (GST) are crucial for its biochemical activity. The compound’s ethoxycarbonyl group facilitates its binding to the active sites of these enzymes, leading to the modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit tumor growth in human prostate cancer and leukemia cells by generating nitric oxide when metabolized by glutathione S-transferases . This nitric oxide generation leads to the induction of apoptosis and inhibition of cell proliferation, thereby affecting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes such as glutathione S-transferases, leading to the generation of nitric oxide . This nitric oxide acts as a signaling molecule, inducing apoptosis and inhibiting cell proliferation. Additionally, the compound’s ethoxycarbonyl group plays a crucial role in its binding interactions, facilitating the modulation of enzyme activity and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of storage and handling conditions in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antiaggregative activity and tumor growth inhibition . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s metabolism involves its conversion to active metabolites, which exert their effects on cellular processes . The interaction with glutathione S-transferases is a key aspect of its metabolic pathway, leading to the generation of nitric oxide and subsequent modulation of cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ethoxycarbonyl group facilitates its binding to specific transporters, allowing for efficient cellular uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches the appropriate sites to exert its effects.
Propiedades
IUPAC Name |
4-(4-ethoxycarbonylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-2-18-11(17)13-7-5-12(6-8-13)9(14)3-4-10(15)16/h2-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLXDKRZISVFJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)

![6-(5-Methyl-1,2-oxazol-3-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B358847.png)






![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)
![{2-[(3-Methylbutyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358901.png)
![{2-[(Furan-2-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358904.png)
![{2-Oxo-2-[(2-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B358907.png)
